(-)-Apomorphine (hydrochloride hydrate)

Enantiomeric selectivity Dopamine receptor pharmacology Stereochemistry

Researchers requiring stereochemically pure dopamine pan-agonist for PD models or emetic studies face supply of unstable free base or incorrect enantiomer. (-)-Apomorphine (hydrochloride hydrate) is the USP-grade R-(-) enantiomer as stable hydrochloride hemihydrate salt, delivering validated D1-D5 receptor activation (Ki: 2.6 nM at D4; 10 nM at D5). • Batch-to-batch reproducibility with USP-defined purity (98.5-101.5%) and specific rotation ([α] -60.5° to -63.0°). • Rapid-onset (10-15 min) rescue-dosing reference for 6-OHDA and MPTP Parkinson's models. • Defined emetic onset (5.3 min) for antiemetic screening.

Molecular Formula C17H20ClNO3
Molecular Weight 321.8 g/mol
Cat. No. B8022535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Apomorphine (hydrochloride hydrate)
Molecular FormulaC17H20ClNO3
Molecular Weight321.8 g/mol
Structural Identifiers
SMILESCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.O.Cl
InChIInChI=1S/C17H17NO2.ClH.H2O/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12;;/h2-6,13,19-20H,7-9H2,1H3;1H;1H2/t13-;;/m1../s1
InChIKeyDQQCJDBYNZMPOA-FFXKMJQXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility21.8 [ug/mL] (The mean of the results at pH 7.4)
28.4 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Apomorphine (hydrochloride hydrate): Product Overview


(-)-Apomorphine (hydrochloride hydrate), also designated R-(−)-apomorphine hydrochloride hemihydrate (CAS 41372-20-7), is a synthetic aporphine alkaloid derived from morphine acid-catalyzed rearrangement that bears no opioid activity [1]. It functions as a non-selective dopamine receptor agonist with binding affinity across all five human recombinant dopamine receptor subtypes (D1–D5) [2]. Clinically, the compound is used as a rescue therapy for acute hypomobility “off” episodes in advanced Parkinson's disease (PD) and as a rapid-onset emetic in toxicology [3]. The commercial article of commerce is specifically the R-(−) enantiomer as the hydrochloride hemihydrate salt because the free base undergoes rapid autoxidation and photodegradation [1].

Enantiomer
R-(−) enantiomer required for dopamine agonism; S-(+) acts as antagonist
Salt Form
Hydrochloride hemihydrate resists autoxidation, ensures long-term stability
Receptor Profile
Non-selective D1–D5 agonist supporting pan-dopaminergic pathway research

Why Apomorphine HCl Cannot Be Substituted


Substituting (-)-apomorphine (hydrochloride hydrate) with another dopamine agonist such as pramipexole, ropinirole, or rotigotine, or with the opposite enantiomer S-(+)-apomorphine, leads to fundamentally divergent pharmacological outcomes. The R-(−) enantiomer is a stereoselective dopamine pan-agonist, whereas the S-(+) enantiomer acts as a dopamine receptor antagonist at D1 and D2 sites and a 5-HT3 receptor antagonist [1][2]. Among in-class dopamine agonists, pramipexole and ropinirole possess negligible affinity for D1 and D5 receptors, limiting their ability to stimulate both D1-like and D2-like receptor pathways simultaneously [3]. Furthermore, the hydrochloride hemihydrate salt form confers superior solid-state stability compared to the free base, which is prone to rapid autoxidation and greenish discoloration upon exposure to light and air [4]. These enantiomeric, pharmacological, and physicochemical distinctions mean that generic interchange without loss of targeted biological activity or chemical integrity is not feasible.

Opposite Enantiomer (S-(+))
S-(+)-apomorphine acts as D1/D2 antagonist and 5-HT3 antagonist, reversing functional outcomes.
Selective D2/D3 Agonists
Pramipexole and ropinirole lack D1/D5 activation; co-activation profile may not transfer.
Free Base Form
Apomorphine free base is prone to rapid autoxidation; hemihydrate salt is required for reproducible studies.

Key Differentiating Evidence for Apomorphine HCl


Enantiomeric Pharmacology: Agonist vs. Antagonist

The pharmacological activity of apomorphine is exquisitely enantiomer-dependent. R-(−)-apomorphine (the target compound) is a non-selective dopamine receptor agonist with Ki values of 101, 32, 26, 2.6, and 10 nM at human D1, D2, D3, D4, and D5 receptors, respectively [1]. In contrast, S-(+)-apomorphine acts as a dopamine receptor antagonist at D1 and D2 sites [2] and additionally antagonizes the 5-HT3 receptor with an IC50 of 32 µM, whereas R-(−)-apomorphine is a partial 5-HT3 agonist producing a depolarization amplitude 26% of the 10 µM 5-HT response [3]. In striatal synaptosomal DOPA production assays, R-(−)-apomorphine shows an IC50 of 410 nM vs. 970 nM for S-(+)-apomorphine, a 2.4-fold potency difference [4].

Enantiomeric Pharmacology
Head-to-head
R-(−)-Apomorphine D1–D5 agonist (Ki 101, 32, 26, 2.6, 10 nM); DOPA IC50 410 nM
S-(+)-Apomorphine D1/D2 antagonist; 5-HT3 antagonist IC50 32 µM; DOPA IC50 970 nM
Functional reversal; 2.4-fold greater DOPA inhibition for R-(−)
Enantiomer-specific receptor activation; R-(−) required for agonist studies
In vitro human recombinant receptors, rat striatal synaptosomes
Enantiomeric selectivity Dopamine receptor pharmacology Stereochemistry

Stability Advantage of Hydrochloride Hemihydrate

Apomorphine free base undergoes rapid autoxidation in the presence of light and air, producing greenish-colored decomposition products (primarily oxoapomorphine) that compromise both chemical integrity and pharmacological activity [1]. The hydrochloride hemihydrate salt (CAS 41372-20-7) is explicitly cited as "much more stable" and is the "preferred article of commerce" [1]. In controlled stability studies, apomorphine HCl at 10 mg/mL remains stable (no significant degradation) over 14 days at 25°C and 37°C, whereas more dilute solutions (50 µg/mL) without adequate antioxidant protection degrade substantially; only 0.53% of the initial concentration was retained at 25°C after 14 days in 0.1% sodium metabisulfite alone [2]. Solid-state storage of the hemihydrate under inert gas and protection from light preserves stability for ≥1 year . The USP monograph specifies loss on drying of 2.0–3.5%, reflecting the defined hemihydrate stoichiometry that contributes to consistent batch-to-batch quality [3].

Stability Advantage
Supporting evidence
Hemihydrate: ≥1 year solid-state stability; 10 mg/mL solution stable 14 d with antioxidants
Free base: rapid autoxidation, green discoloration
Salt form ensures stability for reference standard and in vivo reproducibility
USP loss on drying 2.0–3.5%
Chemical stability Autoxidation Pharmaceutical formulation

Motor Efficacy in PD: Network Meta-Analysis

A Bayesian network meta-analysis of 21 randomized controlled trials (Li et al., 2018) compared the efficacy of apomorphine against ropinirole, pramipexole, rotigotine, rasagiline, entacapone, sumanirole, bromocriptine, piribedil, and levodopa on non-motor symptoms of PD using UPDRS III [1]. Apomorphine demonstrated statistically superior motor improvement relative to all comparators. The weighted mean difference (WMD) for apomorphine vs. pramipexole was −13.27 (95% CI −19.22 to −7.40); vs. ropinirole −10.90 (95% CI −16.12 to −5.48); vs. rotigotine −11.15 (95% CI −16.64 to −5.04); vs. levodopa −11.60 (95% CI −17.89 to −5.57). On the surface under the cumulative ranking curve (SUCRA), apomorphine ranked first with a 99.0% probability of being the most efficacious agent, surpassing bromocriptine (75.6% SUCRA on UPDRS II) and all other agents evaluated [1].

PD Motor Response (Meta-Analysis)
Context-dependent
Reported UPDRS III WMD vs. comparators: −10.90 to −13.27; SUCRA probability 99.0%
Network meta-analysis of 21 RCTs; model-specific interpretation
Reported endpoint response context; ranked first in tested set
Parkinson's disease UPDRS Network meta-analysis Dopamine agonists

Emesis Onset: Apomorphine vs. Ipecac

A prospective, randomized clinical study directly compared apomorphine (0.1 mg/kg s.c.) to syrup of ipecac (30 mL p.o.) in 28 adult poisoning cases [1]. The mean latency to emesis onset for apomorphine was 5.3 minutes (range 2–13 min) versus 11.6 minutes (range 4–26 min) for ipecac, a statistically significant difference (P < 0.01). Successful emesis induction with initial therapy occurred in 10 of 13 patients (77%) for apomorphine vs. 13 of 15 patients (87%) for ipecac—not statistically different—but the 2.2-fold faster onset with apomorphine is clinically relevant for emergency gastric decontamination. A corroborating review confirms that apomorphine consistently demonstrates shorter reaction time than ipecac, although with a higher rate of CNS depression (62% vs. 7% in this study) [2].

Emesis Onset Latency
Head-to-head
Apomorphine 0.1 mg/kg s.c. Mean 5.3 min (range 2–13)
Ipecac 30 mL p.o. Mean 11.6 min (range 4–26) P<0.01
2.2-fold faster onset with apomorphine
Supports time-critical emetic research protocol design
Prospective randomized trial, 28 adults
Emesis induction Toxicology Emergency medicine Gastric emptying

Broader Dopamine Receptor Subtype Engagement

Apomorphine is a pan-agonist with measurable affinity and functional activity at all five dopamine receptor subtypes. In comparative binding data, apomorphine displays pKi values of 6.43 (D1), 7.08 (D2L), 7.59 (D3), 8.36 (D4), and 7.83 (D5) at human recombinant receptors . By contrast, pramipexole and ropinirole show pKi < 5 at D1 and D5 receptors, indicating negligible binding [1]. Functional data (pEC50) confirm that apomorphine acts as a full/partial agonist at D1 (pEC50 9.1, Emax 63%) and D5 (pEC50 7.9, Emax 80%), whereas pramipexole and ropinirole exhibit no measurable D1 or D5 activation [2]. This D1/D5 engagement is pharmacologically relevant: D1/D2/D3 co-activation by apomorphine prevents the D1-receptor supersensitivity observed with chronic D2/D3-selective agonists like pramipexole and ropinirole in cellular models [3].

D1/D5 Receptor Engagement
Cross-study comparable
D1 pKi 6.43, pEC50 9.1
D5 pKi 7.83, pEC50 7.9
Pramipexole/ropinirole: D1/D5 pKi <5; no activation
Pan-agonist D1–D5 profile enables inclusive pathway studies
Dopamine receptor selectivity D1 receptor D5 receptor Adenylyl cyclase

(-)-Apomorphine HCl Hydrate: Key Applications


Enantioselective Dopamine Receptor Studies

(-)-Apomorphine (hydrochloride hydrate) enables studies requiring the pure R-(−) dopamine pan-agonist because the S-(+) enantiomer exerts opposite antagonist effects at D1/D2 and 5-HT3 receptors [1]. Use as the active enantiomer reference standard when characterizing novel aporphine analogs, screening for stereoselective receptor interactions, or calibrating dopaminergic activity in in vitro binding and functional assays. The compound's well-characterized Ki profile across D1–D5 (e.g., 2.6 nM at D4; 10 nM at D5) [2] provides a multi-receptor calibration benchmark unavailable from D2/D3-selective standards.

Parkinson's Disease Preclinical Model Control

The network meta-analysis demonstrating a 99.0% SUCRA probability of superior motor efficacy on UPDRS III versus all major oral dopamine agonists [3] supports employing apomorphine as the reference positive control in rodent and non-human primate PD models (e.g., 6-OHDA-lesioned rats, MPTP-treated mice). Its rapid subcutaneous onset (therapeutic effect within 10–15 min) and short half-life (~30–90 min) [4] make it suitable for acute rescue-dosing paradigms that mimic clinical "off" episode management.

Emergency Toxicology and Emesis Research

For studies investigating the neuropharmacology of emesis, apomorphine hydrochloride hydrate provides a centrally acting D2-receptor-mediated emetic stimulus with a quantified mean onset latency of 5.3 minutes [5]. This is significantly faster than syrup of ipecac (11.6 min, P < 0.01), making apomorphine the preferred pharmacological tool for time-resolved emetic pathway mapping, antiemetic drug screening against a D2-mediated trigger, and gastric emptying studies in appropriate animal models.

Analytical Reference Standard

The hydrochloride hemihydrate salt with USP-defined purity (98.5–101.5% on dried basis), specific rotation ([α] −60.5° to −63.0° in DMSO) [6], and defined water content (loss on drying 2.0–3.5%) provides superior batch-to-batch reproducibility compared to anhydrous or free base forms [7]. This enables its use as a primary reference standard for HPLC assay development, impurity profiling, dissolution testing, and stability-indicating method validation in apomorphine pharmaceutical formulation projects.

Application
Selection Property
Validation Focus
Enantioselective dopamine receptor studies
R-(−) stereochemical identity and D1–D5 activation
Stereoselective binding and functional assay context
Parkinson's disease preclinical model research
Reported model-response endpoint context
Dopaminergic motor control in rodent/NHP models
Emesis and gastric emptying research
D2-mediated emetic stimulus profile
Time-resolved emetic pathway mapping
Analytical reference standard
USP-defined hemihydrate purity and specific rotation
HPLC assay development and stability-indicating methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Apomorphine (hydrochloride hydrate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.